![molecular formula C14H17IO3 B2426101 1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 108614-59-1](/img/structure/B2426101.png)
1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane
Übersicht
Beschreibung
DABCO is a bicyclic organic compound with the formula N2(C2H4)3. This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
The synthesis of DABCO-based compounds has been explored in various studies . For instance, a coordination polymer with a triply charged metal ion was obtained based on the conformationally mobile bridging ligand 1,4-diazabicyclo[2.2.2]octane N,N’-dioxide .Molecular Structure Analysis
DABCO is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages. Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis
DABCO is used as a nucleophilic catalyst for various reactions . It has been used in the promotion of nucleophilic substitution reactions of benzyl halides .Physical And Chemical Properties Analysis
DABCO is a colorless solid. It is soluble and hygroscopic in water. Its melting point ranges from 156 to 160 °C, and its boiling point is 174 °C .Wissenschaftliche Forschungsanwendungen
- Odabco forms diverse hydrogen-bonded structures when combined with various oxoanions. For instance:
- Odabco can serve as a ligand in metal complexes. Notably, the coordination polymer [La(odabco)₃]Cl₃·xH₂O was synthesized, featuring a triply charged cation based on conformationally mobile odabco .
- Odabco (also known as 1,4-diazabicyclo[2.2.2]octane or DABCO) acts as a solid catalyst in organic reactions. Its low toxicity, eco-friendliness, and high reactivity make it valuable for various transformations, yielding products in excellent yields .
- The saturated odabco molecule’s low UV/vis absorption is advantageous for designing optical metal–organic framework materials .
- Odabco-based compounds exhibit structural phase transitions due to the mobility of its alicyclic moieties. These transitions can influence functional properties like piezo-, para-, and ferroelectricity .
Hydrogen-Bonded Structural Motifs
Coordination Polymers
Catalysis
Optical Materials Design
Structural Phase Transitions
Wirkmechanismus
Target of Action
DABCO is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It’s possible that “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane” could have similar targets due to its structural similarity.
Mode of Action
DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules . “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane” might interact with its targets in a similar way.
Biochemical Pathways
DABCO is involved in numerous organic transformations, including the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It’s possible that “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane” could affect similar pathways.
Pharmacokinetics
DABCO is soluble and hygroscopic . These properties could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane”.
Result of Action
The result of DABCO’s action can vary widely depending on the specific reaction it’s involved in . The effects of “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane” could potentially be similar.
Action Environment
The action of DABCO can be influenced by various environmental factors, such as temperature and the presence of other chemicals . These factors could also influence the action of “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane”.
Safety and Hazards
Zukünftige Richtungen
Ionic liquids that belong to the third-generation designs due to their intended biological activity are compounds with high potential applications as plant-protection products . The synthesis and characterization of novel ionic liquids with cations based on the alkyl derivatives of 1,4-diazabicyclo[2.2.2]octane have been described .
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c1-2-7-13-8-16-14(17-9-13,18-10-13)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPSSAOVLINMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2426018.png)
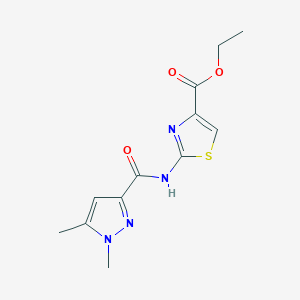
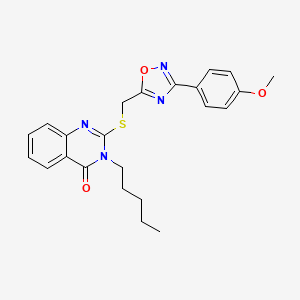
![N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2426024.png)
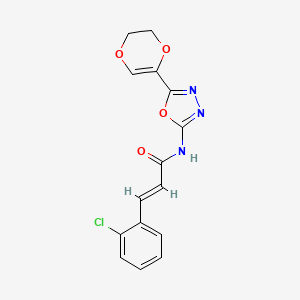
![3,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2426028.png)
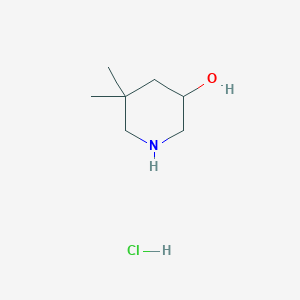
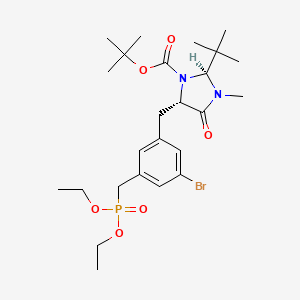
![1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2426033.png)
![3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2426037.png)
![N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426038.png)
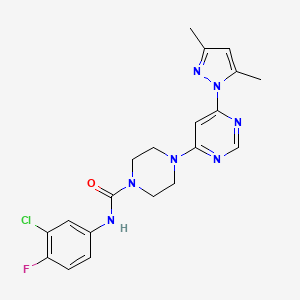
![N-(diethoxymethyl)-3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2426040.png)
![7-Fluoro-2-methyl-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2426041.png)